2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of 5-isopropyl-1,3,4-oxadiazole: This can be achieved by cyclization of an appropriate hydrazide with an isopropyl-substituted carboxylic acid derivative under dehydrating conditions.
Piperidine Derivative Synthesis: The oxadiazole is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Opened ring structures with new functional groups.
Substitution Products: Compounds with new substituents on the piperidine or isoxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
Preliminary studies indicate that this compound may have therapeutic potential, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The exact mechanism of action of 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is still under investigation. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings may allow it to bind to active sites or modulate the activity of proteins involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide stands out due to the presence of the isopropyl group on the oxadiazole ring. This structural feature may influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-10(2)15-18-19-16(23-15)12-4-6-21(7-5-12)9-14(22)17-13-8-11(3)24-20-13/h8,10,12H,4-7,9H2,1-3H3,(H,17,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIRZOBJLGDNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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